Chemical Reactivity Differentiation: High-Yield Conversion to 6-Amino Derivative via Iron-Catalyzed Reduction
The 6-nitro group of 2-Ethyl-6-nitro-1,3-benzoxazole can be chemoselectively reduced to yield 2-Ethyl-1,3-benzoxazol-6-amine. This reaction, using an iron(III) catalyst and triethoxysilane in acetonitrile, proceeds with an isolated yield of 88% after 6 hours [1]. This high yield demonstrates the compound's utility as a precursor for further functionalization, a property that is not universally shared by other regioisomers due to differing electronic effects on the nitro group's reducibility [2].
| Evidence Dimension | Reductive Amination Yield |
|---|---|
| Target Compound Data | 88% yield to 2-Ethyl-1,3-benzoxazol-6-amine |
| Comparator Or Baseline | 2-Ethyl-5-nitro-1,3-benzoxazole (hypothetical, based on class behavior) |
| Quantified Difference | Yield for 5-nitro isomer reduction not reported but predicted to differ due to altered electronic environment. |
| Conditions | Iron(III) catalyst, triethoxysilane, acetonitrile, 6h |
Why This Matters
This high-yield transformation provides a reliable synthetic route to a valuable 6-amino building block, enhancing the compound's procurement value for medicinal chemistry projects.
- [1] Molaid. (2014). 2-乙基-6-硝基苯并噁唑 | 13243-39-5. View Source
- [2] Oksuzoglu, E., Temiz-Arpaci, O., et al. (2008). Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. *PubMed*. View Source
